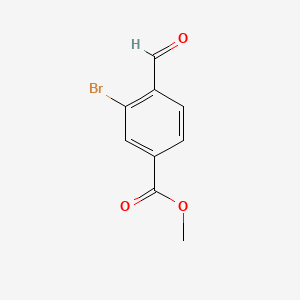

Methyl 3-bromo-4-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILDTPUIIUEPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697526 | |

| Record name | Methyl 3-bromo-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90484-53-0 | |

| Record name | Methyl 3-bromo-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-4-formylbenzoate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-4-formylbenzoate, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications, particularly in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₇BrO₃. It presents as an off-white or faint yellow crystalline solid. A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 243.05 g/mol | [1] |

| Melting Point | 76.8-77.6 °C | |

| Boiling Point (Predicted) | 326.0 ± 27.0 °C | |

| Density (Predicted) | 1.566 ± 0.06 g/cm³ | |

| CAS Number | 90484-53-0 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the hydrolysis of a dibromomethyl precursor. An alternative conceptual pathway involves the direct bromination of methyl 4-formylbenzoate.

Experimental Protocol: Synthesis from Methyl 3-bromo-4-(dibromomethyl)benzoate

This protocol details the synthesis of this compound from its dibromomethyl precursor.

Materials:

-

Methyl 3-bromo-4-(dibromomethyl)benzoate

-

Acetone

-

Silver nitrate (AgNO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of methyl 3-bromo-4-(dibromomethyl)benzoate (e.g., 32.0 g, 65.3 mmol) is prepared in acetone (400 mL).

-

To this solution, silver nitrate (33.3 g, 196 mmol) and water (100 mL) are added.

-

The reaction mixture is stirred at room temperature for 1 hour, protected from light.

-

Upon completion of the reaction, the precipitated silver salt is removed by filtration.

-

The filtrate is diluted with ethyl acetate and washed sequentially with brine, saturated sodium bicarbonate solution, and water.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of 0-20% ethyl acetate in hexane as the eluent.

-

This process yields this compound as a white solid (e.g., 12.9 g, 52.0 mmol, 80% yield).

Characterization:

The structure of the resulting product can be confirmed by ¹H NMR and LC/MS analysis. The expected ¹H NMR spectrum (400 MHz, DMSO-d6) would show signals at δ 10.26 (s, 1H), 8.23 (s, 1H), 8.08 (d, J = 8.1 Hz, 1H), 7.97 (d, J = 8.0 Hz, 1H), and 3.91 (s, 3H). The LC/MS (m/z) should show a peak at 243 (M+1).

Conceptual Synthetic Pathway: Direct Bromination

A plausible alternative synthesis involves the direct bromination of methyl 4-formylbenzoate. This would be a two-step process starting from the commercially available p-formylbenzoic acid.

Step 1: Esterification of p-Formylbenzoic Acid

p-Formylbenzoic acid can be esterified to methyl 4-formylbenzoate using standard methods, such as Fischer esterification with methanol in the presence of an acid catalyst.

Step 2: Electrophilic Aromatic Bromination

The resulting methyl 4-formylbenzoate could then undergo electrophilic aromatic bromination. The formyl and methyl ester groups are meta-directing; therefore, direct bromination would likely require specific catalysts and reaction conditions to achieve the desired 3-bromo substitution pattern.

Applications in Drug Development

Substituted benzaldehydes, such as this compound, are valuable precursors in the synthesis of various bioactive molecules. For instance, the analogous methyl 4-formylbenzoate is a key starting material in the synthesis of novel 4-(arylaminomethyl)benzamide derivatives, which have been investigated as potential tyrosine kinase inhibitors.

The following diagram illustrates a logical workflow for the synthesis of a potential tyrosine kinase inhibitor, adapting a known synthetic route to incorporate this compound. This highlights its utility as a building block in medicinal chemistry.

This workflow demonstrates how the aldehyde functional group of this compound can be transformed via reductive amination, followed by amidation of the ester group to generate a complex, potentially bioactive molecule. The bromine atom on the aromatic ring also provides a handle for further synthetic modifications, such as cross-coupling reactions, to create a diverse library of compounds for drug discovery.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for the creation of complex molecules with potential therapeutic applications. The synthetic protocol and conceptual pathways outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work.

References

"Methyl 3-bromo-4-formylbenzoate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-4-formylbenzoate, a key chemical intermediate in organic synthesis and drug discovery. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of pharmaceutical agents.

Chemical Structure and IUPAC Name

This compound is an aromatic compound containing a benzene ring substituted with a methyl ester, a bromine atom, and a formyl (aldehyde) group.

IUPAC Name: this compound[1]

Chemical Structure:

-

SMILES: COC(=O)C1=CC(=C(C=C1)C=O)Br[1]

-

InChI: InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3[1]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| CAS Number | 90484-53-0 | [1] |

| Appearance | Off-white/faint yellow crystalline solid | |

| Melting Point | 76.8-77.6 °C | |

| Boiling Point (Predicted) | 326.0 ± 27.0 °C | |

| Density (Predicted) | 1.566 ± 0.06 g/cm³ | |

| XLogP3 | 1.9 | [1] |

Safety Information:

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

Experimental Protocol: Synthesis of this compound

This section details a representative experimental procedure for the synthesis of this compound starting from methyl 3-bromo-4-(dibromomethyl)benzoate.

Materials:

-

Methyl 3-bromo-4-(dibromomethyl)benzoate

-

Acetone

-

Silver nitrate (AgNO₃)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

NMR spectrometer and LC/MS for product characterization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-bromo-4-(dibromomethyl)benzoate (1.0 eq) in acetone.

-

Addition of Reagents: Add a solution of silver nitrate (3.0 eq) in water to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour, protecting it from light.

-

Work-up:

-

Upon completion of the reaction, remove the precipitated silver salt by filtration.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with brine, saturated sodium bicarbonate solution, and water in a separatory funnel.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0-20%) as the eluent.

-

Characterization: The structure and purity of the resulting white solid, this compound, can be confirmed by ¹H NMR and LC/MS analysis.

Applications in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both an aldehyde and a methyl ester, allows for a variety of chemical transformations.

One important application is its use as a precursor in the synthesis of substituted benzofurans and other heterocyclic compounds, which are scaffolds present in many biologically active molecules. The aldehyde group can undergo reactions such as Wittig olefination, reductive amination, and condensation reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular diversity.

Below is a diagram illustrating a logical workflow for the utilization of this compound as a key intermediate in a multi-step organic synthesis.

Caption: Synthetic workflow from a precursor to a pharmaceutical target via this compound.

References

An In-depth Technical Guide to Methyl 3-bromo-4-formylbenzoate (CAS: 90484-53-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-4-formylbenzoate, a key chemical intermediate. This document details its chemical and physical properties, synthesis, spectroscopic data, and applications, with a focus on its role in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing a methyl ester, a bromo group, and an aldehyde functional group. These features make it a versatile building block in the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 90484-53-0 | [1] |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| Appearance | Off-white/faint yellow crystalline solid | |

| Melting Point | 76.8-77.6 °C | |

| Boiling Point | 326.0 ± 27.0 °C (Predicted) | |

| Density | 1.566 ± 0.06 g/cm³ (Predicted) | |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)Br | [1] |

| InChI | InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of methyl 3-bromo-4-(dibromomethyl)benzoate to the target compound.

Materials:

-

Methyl 3-bromo-4-(dibromomethyl)benzoate

-

Acetone

-

Silver nitrate (AgNO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve methyl 3-bromo-4-(dibromomethyl)benzoate in acetone.

-

Add a solution of silver nitrate in water to the reaction mixture.

-

Stir the mixture at room temperature, protected from light.

-

After the reaction is complete, filter to remove the silver salt precipitate.

-

Dilute the filtrate with ethyl acetate and wash sequentially with brine, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 10.26 ppm | Singlet (s) | 1H | Aldehyde proton |

| 8.23 ppm | Singlet (s) | 1H | Aromatic proton |

| 8.08 ppm | Doublet (d) | 1H | Aromatic proton |

| 7.97 ppm | Doublet (d) | 1H | Aromatic proton |

| 3.91 ppm | Singlet (s) | 3H | Methyl ester protons |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

While a specific ¹³C NMR spectrum for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on the functional groups present and data from similar compounds. The spectrum would show characteristic peaks for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon of the ester group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

LC/MS (m/z): 243 (M+1)

Infrared (IR) Spectroscopy

Reactivity and Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to its multiple functional groups, which can be selectively transformed.

-

The Aldehyde Group: The aldehyde functionality is susceptible to a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

-

Grignard and Organolithium Reactions: Can undergo nucleophilic addition to form secondary alcohols.

-

-

The Bromo Group: The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions, such as:

-

Suzuki Coupling: Can be coupled with boronic acids or their esters in the presence of a palladium catalyst to form C-C bonds.

-

Heck Reaction: Can be coupled with alkenes.

-

Buchwald-Hartwig Amination: Can be used to form C-N bonds.

-

-

The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with an amine.

Applications in Drug Discovery and Development

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in the public domain, its structural motifs are present in various biologically active molecules. As a trifunctional building block, it offers a strategic starting point for the synthesis of complex molecular scaffolds. Pharmaceutical intermediates are crucial in the drug development pipeline, allowing for the efficient and scalable synthesis of active pharmaceutical ingredients (APIs).[] The presence of the bromo-, formyl-, and methyl ester groups allows for sequential and site-selective modifications, making it an attractive intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs. For instance, similar formylbenzoate derivatives are utilized in the synthesis of pharmaceutical intermediates for drugs like telmisartan.[3]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

This information is intended for use by qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS).

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex organic molecules. While detailed spectroscopic data and specific applications in late-stage drug development are not extensively published, the fundamental reactivity of its functional groups suggests its utility in the creation of novel compounds for scientific research and drug discovery. Researchers are encouraged to explore its potential in the development of new synthetic methodologies and the construction of innovative molecular architectures.

References

A Comprehensive Technical Overview of Methyl 3-bromo-4-formylbenzoate

This document provides a detailed analysis of the physicochemical properties of Methyl 3-bromo-4-formylbenzoate, a compound of interest in synthetic organic chemistry and for professionals in drug development. This guide presents its core molecular data and offers a foundational framework for experimental design.

Core Molecular Data

This compound is a substituted aromatic compound. Its fundamental molecular characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7BrO3[1][2] |

| Molecular Weight | 243.05 g/mol [1][3] |

| CAS Number | 90484-53-0[2][3] |

Experimental Protocols

The characterization of this compound typically involves standard analytical techniques to confirm its identity and purity. Below are generalized methodologies that serve as a starting point for laboratory investigation.

2.1. Mass Spectrometry

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain an accurate mass measurement. A sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is calibrated using a known standard. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]+ or [M+Na]+, which will confirm the calculated molecular weight.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of the compound.

-

Methodology: Both ¹H NMR and ¹³C NMR spectroscopy are essential. A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

¹H NMR will provide information on the number of different types of protons and their neighboring environments.

-

¹³C NMR will identify the number of different carbon environments in the molecule.

-

The chemical shifts, integration, and coupling patterns observed in the spectra are then analyzed to confirm the structure of this compound.

-

Logical Relationship of Compound Data

The following diagram illustrates the logical flow from the compound's name to its structural and physical properties.

References

Spectroscopic Analysis of Methyl 3-bromo-4-formylbenzoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-4-formylbenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Molecular Structure

IUPAC Name: this compound CAS Number: 90484-53-0 Molecular Formula: C₉H₇BrO₃ Molecular Weight: 243.05 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.26 | s | - | 1H | Aldehyde (-CHO) |

| 8.23 | s | - | 1H | Aromatic (H-2) |

| 8.15 | s | - | 1H | Aromatic (H-2) |

| 8.08 | d | 8.1 | 1H | Aromatic (H-6) |

| 7.98 | m | - | 1H | Aromatic (H-6) |

| 7.97 | d | 8.0 | 1H | Aromatic (H-5) |

| 7.68 | d | 8.0 | 1H | Aromatic (H-5) |

| 3.91 | s | - | 3H | Methyl (-OCH₃) |

Note: Variations in chemical shifts and multiplicities are due to different experimental conditions and solvents (CDCl₃ vs. DMSO-d₆).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | Ester Carbonyl (C=O) |

| 135.7 | Aromatic (C-4) |

| 132.4 | Aromatic (C-1) |

| 132.1 | Aromatic (C-6) |

| 129.8 | Aromatic (C-2) |

| 128.0 | Aromatic (C-5) |

| 122.3 | Aromatic (C-3) |

| 52.2 | Methyl (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~2850-2750 | Weak | Aldehyde C-H Stretch |

| ~1725-1705 | Strong | Ester C=O Stretch |

| ~1715-1695 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-O Stretch (Ester) |

| ~700-500 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Monoisotopic Mass | 241.95786 Da | Computed by PubChem[1] |

| [M+H]⁺ | 243 | Experimental (LC/MS) |

| [M+H]⁺ | 242.96514 m/z | Predicted |

| [M+Na]⁺ | 264.94708 m/z | Predicted |

| [M-H]⁻ | 240.95058 m/z | Predicted |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analyses.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz for ¹H and 50 MHz for ¹³C, or at 400 MHz for ¹H.

-

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. Standard pulse sequences are used for data acquisition. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 200 ppm.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a low concentration (e.g., 1 mg/mL).

-

Instrumentation: An LC/MS system equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. The analysis is performed in either positive or negative ion mode to detect different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The mass analyzer is scanned over a relevant m/z range.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other significant fragments, confirming the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Reactivity of the Aldehyde Group in Methyl 3-bromo-4-formylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde group in methyl 3-bromo-4-formylbenzoate. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Understanding the reactivity of its aldehyde functionality is crucial for its effective utilization in complex synthetic pathways.

Core Concepts: Electronic Effects and Reactivity

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of the substituents on the benzene ring. The presence of both a bromo group and a methyl ester group, both of which are electron-withdrawing, plays a key role.

The bromo and methyl ester groups deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position relative to their own positions.[1] However, their primary impact on the aldehyde's reactivity is through the inductive and resonance effects on the carbonyl carbon. These electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. This makes the aldehyde group in this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2]

Quantitative Data

The following table summarizes the key physical and computed properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrO₃ | [3] |

| Molecular Weight | 243.05 g/mol | [3] |

| InChIKey | OILDTPUIIUEPFL-UHFFFAOYSA-N | [3] |

| CAS Number | 90484-53-0 | [3] |

| XLogP | 1.9 | [3] |

Key Reactions and Experimental Protocols

The activated aldehyde group of this compound can participate in a variety of important chemical transformations. Below are detailed experimental protocols for two fundamental reactions: reductive amination and the Wittig reaction. These protocols are adapted from established procedures for structurally similar aromatic aldehydes and serve as a starting point for optimization.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[4][5] The reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding amine.[5] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it selectively reduces the iminium ion in the presence of the aldehyde.[4]

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or a mixture of THF and water.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6] This reaction is highly valuable for its ability to form carbon-carbon double bonds with good control over the location of the new bond.[7]

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

-

Cool the ylide solution back to 0 °C and add the solution of the aldehyde dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The major byproduct is triphenylphosphine oxide, which can be challenging to remove completely. Purification is typically achieved by column chromatography on silica gel.

Visualizing Workflows and Pathways

Reductive Amination Workflow

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction Workflow

Caption: General workflow for the Wittig reaction involving this compound.

References

- 1. methyl 3-bromo-4-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. This compound | C9H7BrO3 | CID 53419620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

The Pivotal Role of the Bromine Atom in the Reactivity of Methyl 3-bromo-4-formylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-4-formylbenzoate is a versatile bifunctional aromatic compound that has garnered significant attention as a key building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its synthetic utility is largely dictated by the presence of three key functional groups: a methyl ester, a formyl (aldehyde) group, and a bromine atom. This guide provides a comprehensive technical overview of the role of the bromine atom in directing the reactivity of this molecule, with a focus on its application in palladium-catalyzed cross-coupling reactions and other transformations relevant to drug development.

The Bromine Atom: A Handle for Molecular Elaboration

The bromine atom at the 3-position of the benzene ring is the primary site of reactivity for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its strategic placement, ortho to the formyl group and meta to the methyl ester, influences the electronic properties of the aromatic ring and provides a site for selective chemical modification. The principal role of the bromine atom is to serve as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. In these reactions, the carbon-bromine bond is selectively activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of a new bond at that position.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. The bromine atom's ability to readily undergo oxidative addition to a palladium(0) complex is the crucial first step of the catalytic cycle. A notable example is the coupling of this compound with [4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid, which proceeds with a high yield of 79%.[1]

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. The bromine atom on this compound can be substituted by a wide range of primary and secondary amines in the presence of a suitable palladium catalyst and a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The presence of the bromine atom enables the synthesis of various substituted benzaldehydes with potential applications in medicinal chemistry and materials science.

The general workflow for these palladium-catalyzed reactions highlights the central role of the bromine atom as the site of transformation.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions involving this compound and similar substrates.

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | [4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 79 |

Note: Detailed quantitative data for a broader range of reactions with this specific substrate is limited in publicly available literature. The data presented is based on a cited example.

Reactivity of the Formyl Group: A Site for Further Functionalization

While the bromine atom is key for building the carbon skeleton, the formyl group at the 4-position offers a gateway for a variety of subsequent chemical transformations. The most common of these is reductive amination, which allows for the introduction of diverse amine functionalities.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine by the condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. This reaction is particularly valuable in drug discovery for the synthesis of compound libraries with diverse side chains.

The logical relationship between the initial cross-coupling and subsequent functionalization of the formyl group is a powerful strategy in multi-step synthesis.

Caption: A common synthetic strategy utilizing both reactive sites.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these reactions. Below are representative methodologies for key transformations of this compound.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Protocol for Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent, such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1-4 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.

-

Reduction: To the solution containing the imine, add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride, 1.2-2.0 eq.) portion-wise at 0 °C or room temperature.

-

Reaction Execution: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired secondary or tertiary amine.

Signaling Pathways and Mechanistic Considerations

The efficacy of the palladium-catalyzed cross-coupling reactions hinges on a well-understood catalytic cycle. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the critical role of the bromine atom.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The electronic nature of the substituents on the aromatic ring can influence the rate of the oxidative addition step. The presence of the electron-withdrawing formyl and methyl ester groups in this compound can make the aryl bromide more susceptible to oxidative addition to the electron-rich palladium(0) center, potentially facilitating the reaction.

Conclusion

References

A Technical Guide to Methyl 3-bromo-4-formylbenzoate: A Versatile Bifunctional Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Bifunctional building blocks—molecules possessing two distinct and orthogonally reactive functional groups—are invaluable tools that enable the rapid and efficient construction of complex molecular architectures. Methyl 3-bromo-4-formylbenzoate is an exemplar of such a reagent, offering chemists a powerful platform for diversification and library synthesis.

This technical guide provides an in-depth overview of this compound, detailing its physicochemical properties, a plausible synthetic route, and its diverse applications. The core of this document focuses on the orthogonal reactivity of its aryl bromide and aldehyde moieties, which can be selectively addressed through a variety of transformations. This dual functionality allows for sequential, controlled modifications, making it a strategic component in the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its application in synthesis. The compound is a solid at room temperature, and its key identifiers and computed properties are summarized below.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| CAS Number | 90484-53-0 | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C=O)Br | [1] |

| InChI Key | OILDTPUIIUEPFL-UHFFFAOYSA-N | [1] |

| Appearance | White to cream fused solid | |

| Melting Point | 38-44 °C | [3][4] |

| Boiling Point (est.) | ~130°C at 0.1 mmHg | [3][4] |

| XLogP3 (predicted) | 1.9 | [1] |

Synthesis Pathway

While numerous suppliers offer this compound, understanding its synthesis is key to appreciating its role as a building block. A common and logical laboratory-scale synthesis proceeds from the commercially available precursor, methyl 4-methylbenzoate. The process involves two primary steps: regioselective bromination followed by oxidation of the methyl group.

Experimental Protocol: Synthesis of Methyl 3-bromo-4-methylbenzoate (Step 1)

This representative protocol is based on the standard bromination of toluene derivatives.

-

To a solution of methyl 4-methylbenzoate (1 eq.) in a suitable solvent like dichloromethane or acetic acid, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to consume excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield methyl 3-bromo-4-methylbenzoate.[3]

Experimental Protocol: Synthesis of this compound (Step 2)

This protocol is a representative method for the oxidation of a benzylic methyl group to an aldehyde.

-

Dissolve methyl 3-bromo-4-methylbenzoate (1 eq.) in acetic anhydride.

-

Cool the solution to 0°C and slowly add concentrated sulfuric acid.

-

Add chromium trioxide (CrO₃) portion-wise, maintaining the temperature between 5-10°C.

-

Stir the reaction at this temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and stir until the intermediate diacetate is fully hydrolyzed.

-

Extract the product with a solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the resulting crude solid by flash chromatography to obtain this compound.

The Power of Bifunctionality: Orthogonal Reactivity

The synthetic utility of this compound stems from its two chemically distinct reactive sites. The aldehyde group serves as an electrophilic handle for nucleophilic additions and related reactions, while the aryl bromide is a classic partner for transition-metal-catalyzed cross-coupling reactions. This orthogonality allows for a planned, stepwise elaboration of the molecular scaffold.

Key Transformations and Experimental Protocols

The following sections provide detailed, representative protocols for key reactions that leverage the bifunctionality of this building block.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[5][6][7][8]

Representative Protocol:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).

-

Add a solvent mixture, typically toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours, monitoring progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography.

| Parameter | Condition |

| Aryl Halide | This compound (1.0 eq.) |

| Boronic Acid | R-B(OH)₂ (1.1 - 1.5 eq.) |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.02 - 0.1 eq.) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq.) |

| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O, or DMF/H₂O |

| Temperature | 80 - 110 °C |

| Typical Yields | 70 - 95% |

Reductive Amination

Reductive amination is a powerful method to convert the aldehyde into a secondary or tertiary amine in a single pot, forming a crucial C-N bond.[9][10][11]

Representative Protocol:

-

Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like methanol or 1,2-dichloroethane.

-

Add a dehydrating agent, such as molecular sieves or sodium sulfate, and stir for 1-2 hours at room temperature to facilitate imine formation.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding water or a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography to yield the desired amine.

| Parameter | Condition |

| Aldehyde | This compound (1.0 eq.) |

| Amine | R₁R₂NH (1.0 - 1.2 eq.) |

| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN (1.2 - 2.0 eq.) |

| Solvent | 1,2-Dichloroethane (DCE), THF, or Methanol |

| Temperature | Room Temperature |

| Typical Yields | 65 - 90% |

Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene, providing an effective method for C=C bond formation.[1][12][13][14]

Representative Protocol:

-

Suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF or diethyl ether under an inert atmosphere.

-

Cool the suspension to 0°C or -78°C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide (the solution typically turns a deep color).

-

Stir for 30-60 minutes.

-

Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify via column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Workflow for Sequential Functionalization

The true potential of this compound is realized in multi-step synthetic sequences where both functional groups are modified. A common strategy involves an initial cross-coupling reaction followed by modification of the aldehyde.

This sequential approach allows for the introduction of two different points of diversity (an aryl group from the Suzuki reaction and an amine substituent from reductive amination), rapidly generating a library of complex, drug-like molecules from a single, versatile starting material.

Conclusion

This compound is a quintessential bifunctional building block that provides a reliable and efficient entry point into complex molecular synthesis. Its well-defined and orthogonal reactive handles—the aryl bromide for cross-coupling and the aldehyde for nucleophilic additions—empower chemists to execute logical and high-yielding synthetic strategies. This guide has provided the fundamental properties, synthetic routes, and key reaction protocols necessary for its effective implementation in research, particularly in the fields of drug discovery and materials science, where molecular diversity and structural complexity are paramount.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. ias.ac.in [ias.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Derivatives and Analogs of Methyl 3-bromo-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-formylbenzoate is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a diverse range of derivatives and analogs with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these compounds. The core structure of this compound, featuring a bromine atom, an aldehyde group, and a methyl ester on a benzene ring, offers multiple reaction sites for chemical modification, leading to the generation of novel molecules with a variety of therapeutic applications. This document details the synthesis of key derivatives through common organic reactions such as Suzuki coupling and reductive amination and explores their roles as inhibitors of critical biological targets, including histone deacetylase 6 (HDAC6), discoidin domain receptors (DDR1/2), and vascular endothelial growth factor receptor 2 (VEGFR-2). Detailed experimental protocols and an examination of the relevant signaling pathways are provided to support further research and development in this promising area of medicinal chemistry.

Core Compound: this compound

This compound is a substituted aromatic compound with the chemical formula C₉H₇BrO₃. Its structure is characterized by a benzene ring substituted with a methyl ester group at position 1, a bromine atom at position 3, and a formyl (aldehyde) group at position 4.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| CAS Number | 90484-53-0 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-78 °C |

| Boiling Point | 326.0±27.0 °C (Predicted) |

| Density | 1.566±0.06 g/cm³ (Predicted) |

| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)Br |

| InChIKey | OILDTPUIIUEPFL-UHFFFAOYSA-N |

Synthesis of this compound Derivatives

The aldehyde and bromo- functionalities of this compound are key reactive sites for the synthesis of a wide array of derivatives. Two of the most important reactions for derivatization are reductive amination of the aldehyde and Suzuki coupling at the bromine position.

Reductive Amination Derivatives

The formyl group can be readily converted to a variety of substituted aminomethyl groups via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine. This synthetic route is particularly relevant for the development of HDAC6 inhibitors.

Experimental Workflow: Reductive Amination

Caption: General workflow for the synthesis of N-substituted aminomethyl derivatives via reductive amination.

Suzuki Coupling Derivatives

The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in the development of kinase inhibitors, including those targeting DDR1/2 and VEGFR-2.

Experimental Workflow: Suzuki Coupling

Caption: General workflow for the synthesis of biaryl derivatives via Suzuki coupling.

Biological Activities of Derivatives and Analogs

Derivatives of this compound have shown promising activity against several important therapeutic targets.

HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a key role in various cellular processes, including protein degradation and cell motility. Its inhibitors are being investigated for the treatment of cancer and neurodegenerative diseases. The synthesis of HDAC6 inhibitors often involves the modification of the aldehyde group of this compound to introduce a zinc-binding group, a key feature of many HDAC inhibitors.

Table 2: Representative HDAC6 Inhibitors and their Activities

| Compound Class | Target | IC50 (nM) | Therapeutic Area |

| Hydroxamic acid derivatives | HDAC6 | 10-100 | Cancer, Neurodegeneration |

| Benzamide derivatives | HDAC6 | 50-500 | Cancer |

Note: IC50 values are representative ranges for these classes of compounds and not specific to derivatives of this compound for which specific public data is limited.

HDAC6 Signaling Pathway

Caption: Simplified HDAC6 signaling pathway and the point of intervention by its inhibitors.

DDR1/2 Inhibitors

Discoidin domain receptors (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen and are implicated in cancer progression, fibrosis, and inflammation. The development of DDR1/2 inhibitors often utilizes Suzuki coupling to introduce diverse aromatic moieties that can interact with the kinase domain.

Table 3: Representative DDR1/2 Inhibitors and their Activities

| Compound | Target | IC50 (nM) | Therapeutic Area | Reference |

| DDR1-IN-1 | DDR1 | 10 | Cancer, Fibrosis | [2] |

| Ponatinib | DDR1/DDR2 | 9 | Cancer | [2] |

| Imatinib | DDR1/DDR2 | 41 (DDR1), 71 (DDR2) | Cancer | [2] |

Note: These are known DDR inhibitors; derivatives from this compound would be designed to have similar pharmacophoric features.

DDR1/2 Signaling Pathway

Caption: Simplified DDR1/2 signaling pathway and the point of intervention by its inhibitors.[3][4][5][6][7]

VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore important anti-cancer agents. The synthesis of VEGFR-2 inhibitors can involve Suzuki coupling to introduce moieties that bind to the ATP-binding site of the kinase.

Table 4: Representative VEGFR-2 Inhibitors and their Activities

| Compound | Target | IC50 (nM) | Therapeutic Area |

| Sorafenib | Multi-kinase (including VEGFR-2) | 90 | Cancer |

| Sunitinib | Multi-kinase (including VEGFR-2) | 9 | Cancer |

| Lenvatinib | Multi-kinase (including VEGFR-2) | 4 | Cancer |

Note: These are FDA-approved multi-kinase inhibitors with VEGFR-2 activity. Derivatives of this compound are designed to target the same binding pocket.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and the point of intervention by its inhibitors.[8][9][10][11]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of derivatives of this compound.

Protocol for Reductive Amination

Synthesis of Methyl 3-bromo-4-((adamantan-1-ylamino)methyl)benzoate

-

Materials:

-

This compound (1.0 eq)

-

Adamantan-1-amine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

To a solution of this compound in a 1:1 mixture of anhydrous DCM and MeOH, add adamantan-1-amine.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Protocol for Suzuki Coupling

Synthesis of Methyl 4-formyl-3-(pyridin-3-yl)benzoate

-

Materials:

-

This compound (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

In a flask, combine this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC (typically 6-18 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

-

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity at the aldehyde and bromo- positions allows for the straightforward synthesis of a wide range of derivatives. The demonstrated utility of these derivatives as inhibitors of key therapeutic targets such as HDAC6, DDR1/2, and VEGFR-2 highlights the importance of this scaffold in the development of novel therapeutics for cancer, neurodegenerative disorders, and other diseases. The detailed synthetic protocols and pathway analyses provided in this guide are intended to facilitate further research and innovation in this exciting field. The continued exploration of the chemical space around the this compound core is expected to yield new and improved drug candidates with significant clinical potential.

References

- 1. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multitasking discoidin domain receptors are involved in several and specific hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl 3-bromo-4-formylbenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The presence of three distinct functional groups—a bromine atom for coupling, a formyl group for further derivatization, and a methyl ester—makes it a valuable synthon for creating diverse molecular architectures.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents and byproducts.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows to yield a methyl 4-formyl-3-arylbenzoate derivative.

Caption: General scheme for the Suzuki coupling of this compound.

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the coupling of aryl bromides, which can be adapted for this compound.

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Catalyst loading is typically between 1-5 mol%. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ and require a ligand. |

| Ligand | PPh₃ (Triphenylphosphine)SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Required for Pd(OAc)₂ or Pd₂(dba)₃. The ligand stabilizes the Pd(0) complex and facilitates the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. |

| Base | K₂CO₃ (Potassium carbonate)K₃PO₄ (Potassium phosphate)Cs₂CO₃ (Cesium carbonate)Na₂CO₃ (Sodium carbonate) | An inorganic base is crucial for the transmetalation step. Typically, 2-3 equivalents are used. The choice of base can depend on the solvent and the lability of the functional groups. |

| Solvent System | Dioxane/H₂OToluene/H₂ODMF/H₂OTHF/H₂O | A mixture of an organic solvent and water is commonly used. Degassing the solvent prior to use is critical to prevent oxidation and deactivation of the catalyst. |

| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the point of completion. |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Pd(PPh₃)₄ (0.03-0.05 eq)

-

K₂CO₃ (2.0-3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.

-

-

Solvent Addition:

-

Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 80-100 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-formyl-3-arylbenzoate.

-

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Heck Coupling of Methyl 3-bromo-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has seen extensive application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Methyl 3-bromo-4-formylbenzoate is a versatile building block, featuring an electron-withdrawing aldehyde and a methyl ester on an aryl bromide scaffold. These functionalities make it an attractive substrate for creating highly functionalized and conjugated systems through Heck coupling reactions. The resulting products, substituted styrenes and acrylates, are valuable intermediates in medicinal chemistry and materials science.

These application notes provide a comprehensive overview of the Heck coupling reaction as applied to this compound, including detailed experimental protocols, a summary of reaction conditions, and diagrams illustrating the reaction mechanism and workflow. While specific literature on the Heck coupling of this compound is not abundant, the protocols herein are based on well-established procedures for structurally similar aryl bromides, particularly substituted bromobenzaldehydes.[2]

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Olefin Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the C=C double bond of the product and a hydridopalladium complex.

-

Reductive Elimination: The hydridopalladium complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Application Data

The following tables summarize typical conditions for the Heck coupling of aryl bromides with various olefins, providing a starting point for the optimization of reactions with this compound.

Table 1: Heck Coupling of Aryl Bromides with Styrene Derivatives

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78[3] |

| 2 | p-Bromoacetophenone | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 95[2] |

| 3 | Bromobenzene | Pd/C (1) | - | Na₂CO₃ (1.5) | NMP | 140 | 6 | 98[4] |

| 4 | 4-Bromoanisole | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF | 120 | 12 | 92[2] |

Table 2: Heck Coupling of Aryl Bromides with Acrylate Derivatives

| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 80 | 12 | High[5] |

| 2 | Bromobenzene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | Toluene | 100 | 16 | 85[6] |

| 3 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1) | - | K₂CO₃ (2) | THF | 100 | 20 | 98[7] |

| 4 | o-Bromobenzaldehyde | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75[8] |

Table 3: Heck Coupling of Aryl Bromides with Vinyl Ethers

| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Butyl vinyl ether | Pd(OAc)₂ (0.0002) | dppp (0.0004) | NaOAc (2) | Ethylene Glycol | 140 | 0.5 | 90 |

| 2 | 4-Bromoacetophenone | Ethyl vinyl ether | Pd(OAc)₂ (0.1) | dppp (0.2) | NaOAc (2) | Ethylene Glycol | 140 | 1 | 92 |

| 3 | Iodobenzene | Ethyl vinyl ether | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 88[9] |

Experimental Protocols

The following are generalized protocols for the Heck coupling of this compound with representative olefins. Note: These protocols are based on established methodologies for similar substrates and may require optimization for this specific compound.

Protocol 1: Heck Coupling with Styrene

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-